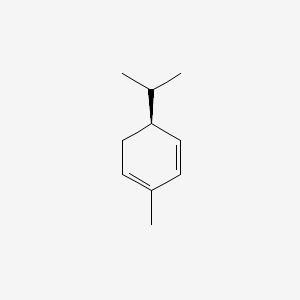
(+)-alpha-Phellandrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-alpha-Phellandrene, also known as (4S)-p-mentha-1(6), 2-diene or (S)-α-phellandrene, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes (S)-alpha-Phellandrene is considered to be a practically insoluble (in water) and relatively neutral molecule (S)-alpha-Phellandrene has been primarily detected in feces. Within the cell, (S)-alpha-phellandrene is primarily located in the membrane (predicted from logP) and cytoplasm (S)-alpha-Phellandrene is a dill tasting compound that can be found in a number of food items such as herbs and spices, turmeric, ceylon cinnamon, and dill. This makes (S)-alpha-phellandrene a potential biomarker for the consumption of these food products.
(+)-alpha-phellandrene is the (5S)-stereoisomer of alpha-phellandrene (5-isopropyl-2-methylcyclohexa-1,3-diene). It is an enantiomer of a (-)-alpha-phellandrene.
科学的研究の応用
Antitumor Activity
Recent studies have demonstrated that (+)-alpha-Phellandrene exhibits significant antitumor properties. In vivo research indicated that oral administration of this compound at doses of 25.0 mg/kg promoted immune responses in mice injected with WEHI-3 leukemia cells. This treatment enhanced phagocytosis and natural killer cell activity, suggesting potential as an adjunct therapy in cancer treatment .
Table 1: Antitumor Effects of this compound
| Study | Model | Dose (mg/kg) | Effect |
|---|---|---|---|
| Lin et al. (2022) | BALB/c mice with leukemia | 25.0 | Increased immune response, apoptosis in tumor cells |
| Zhang et al. (2024) | HT-29 colon cancer cells | 50-250 | Enhanced apoptosis when combined with 5-FU |
Immune Modulation
This compound has been shown to enhance immune responses by promoting macrophage phagocytosis and natural killer cell activity. In a study involving normal BALB/c mice, treatment with this compound resulted in increased populations of T-cells and macrophages while reducing B-cell markers, indicating a shift towards a more robust immune profile .
Biopesticide Potential
The compound's insecticidal properties make it a candidate for use as a biopesticide. Research indicates that this compound can effectively inhibit the growth of various pests and pathogens, offering a more sustainable alternative to synthetic pesticides .
Table 2: Agricultural Applications of this compound
| Application | Target Organism | Effect |
|---|---|---|
| Biopesticide | Various insects | Inhibition of growth |
| Antimicrobial | Foodborne pathogens | Reduction in microbial load |
Flavoring and Preservation
This compound is utilized in the food industry for its flavoring properties and potential as a natural preservative. Its antimicrobial activity against foodborne pathogens suggests it could be integrated into food products to enhance safety and shelf life .
Case Study 1: Cancer Treatment
In a controlled study, this compound was administered to mice with induced tumors. The results showed significant tumor growth inhibition compared to control groups, highlighting its potential as an adjunct treatment in oncology .
Case Study 2: Immune Response Enhancement
A systematic review of multiple studies concluded that oral administration of this compound significantly improved immune function in murine models, suggesting its utility in enhancing vaccine efficacy or as an immunomodulator .
特性
CAS番号 |
2243-33-6 |
|---|---|
分子式 |
C10H16 |
分子量 |
136.23 g/mol |
IUPAC名 |
(5S)-2-methyl-5-propan-2-ylcyclohexa-1,3-diene |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4-6,8,10H,7H2,1-3H3/t10-/m0/s1 |
InChIキー |
OGLDWXZKYODSOB-JTQLQIEISA-N |
SMILES |
CC1=CCC(C=C1)C(C)C |
異性体SMILES |
CC1=CC[C@H](C=C1)C(C)C |
正規SMILES |
CC1=CCC(C=C1)C(C)C |
Key on ui other cas no. |
2243-33-6 |
物理的記述 |
Liquid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















